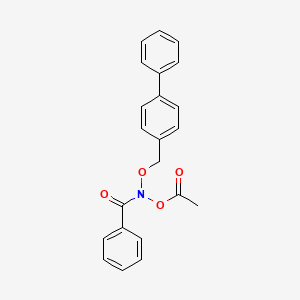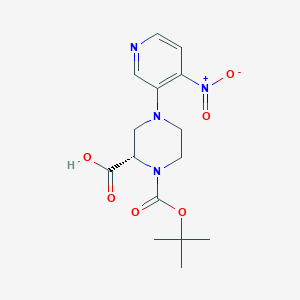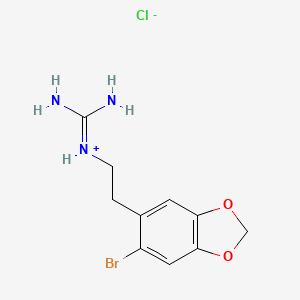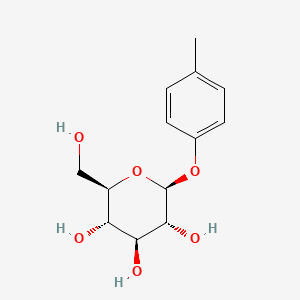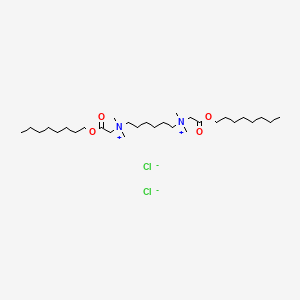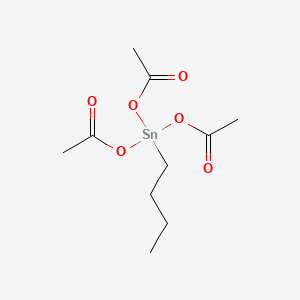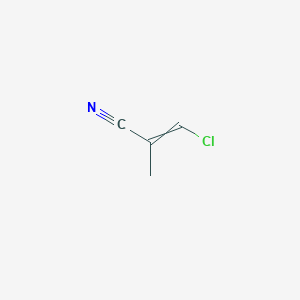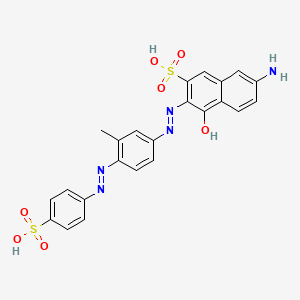
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the diethylaminoethyl and p-ethoxybenzyl groups. Common reagents used in these reactions include:
- Benzimidazole precursors
- Diethylamine
- p-Ethoxybenzyl chloride
- Cyanogen bromide
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: May be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The core structure of the compound, known for its diverse biological activities.
Diethylaminoethyl derivatives: Compounds with similar diethylaminoethyl groups, often used in medicinal chemistry.
p-Ethoxybenzyl derivatives: Compounds with p-ethoxybenzyl groups, which may have similar chemical properties.
Uniqueness
1-(2-(Diethylamino)ethyl)-2-(p-ethoxybenzyl)-5-benzimidazolecarbonitrile hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
15419-87-1 |
|---|---|
Fórmula molecular |
C23H29ClN4O |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
2-[5-cyano-2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H28N4O.ClH/c1-4-26(5-2)13-14-27-22-12-9-19(17-24)15-21(22)25-23(27)16-18-7-10-20(11-8-18)28-6-3;/h7-12,15H,4-6,13-14,16H2,1-3H3;1H |
Clave InChI |
KMQTVMIWWCPZOU-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN1C2=C(C=C(C=C2)C#N)N=C1CC3=CC=C(C=C3)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




